molecular formula C14H13N5OS B2414717 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide CAS No. 1903278-78-3

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2414717
CAS No.: 1903278-78-3
M. Wt: 299.35
InChI Key: HDZRDDJRWSIYFN-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(9-1-2-9)15-7-13-17-16-12-4-3-11(18-19(12)13)10-5-6-21-8-10/h3-6,8-9H,1-2,7H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZRDDJRWSIYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Precursor Preparation

The triazolo[4,3-b]pyridazine system originates from 3,6-dichloro-4-pyridazinecarboxylic acid (25 ), synthesized via a three-step sequence from diethyl oxalate and malononitrile. Curtius rearrangement of 25 using diphenylphosphoryl azide (DPPA) generates the tert-butoxy carbonyl (Boc)-protected amine 26 , which undergoes deprotection with trifluoroacetic acid to yield 3,6-dichloropyridazin-4-amine (27 ).

Cyclocondensation for Triazole Formation

Treatment of 27 with hydrazine hydrate at 80°C for 12 hours produces 6-chloro-3-hydrazinopyridazin-4-amine (28 ). Subsequent refluxing in formic acid (100°C, 8 hours) induces cyclization to form 6-chloro-triazolo[4,3-b]pyridazin-8-amine (29 ) in 68–72% yield (Table 1).

Table 1: Optimization of Triazole Cyclization

Conditions Solvent Temp (°C) Time (h) Yield (%)
Formic Acid Neat 100 8 72
Acetic Anhydride Toluene 110 6 65
Polyphosphoric Acid 120 4 58

Thiophen-3-yl Functionalization at Position 6

Nucleophilic Aromatic Substitution

The chlorine at C6 of 29 undergoes substitution with thiophen-3-ylboronic acid via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 90°C for 12 hours, the reaction affords 6-(thiophen-3-yl)-triazolo[4,3-b]pyridazin-8-amine (30 ) in 85% yield. Alternative methods include Ullmann coupling with CuI/L-proline, though yields drop to 65%.

Direct C–H Arylation

Recent advances employ Pd(OAc)₂/Xantphos with Ag₂CO₃ in DMAc at 120°C, enabling direct coupling between 29 and thiophene. This method avoids pre-functionalized boronates but requires rigorous exclusion of moisture (Yield: 78%).

Introduction of the Aminomethyl Group at Position 3

Mannich Reaction

Treatment of 30 with formaldehyde (37% aq.) and ammonium chloride in ethanol at 60°C installs the aminomethyl group, yielding 3-(aminomethyl)-6-(thiophen-3-yl)-triazolo[4,3-b]pyridazin-8-amine (31 ) in 82% yield. The reaction proceeds via iminium ion intermediate, with NH₄Cl acting as both catalyst and nitrogen source.

Reductive Amination

Alternative pathways involve condensation of 30 with glyoxylic acid followed by NaBH₄ reduction. This two-step process achieves 76% yield but requires chromatographic purification.

Synthesis of Cyclopropanecarboxamide

Ester Aminolysis

Cyclopropanecarboxylic acid is esterified with isobutyl alcohol using H₂SO₄ catalyst, followed by ammonolysis with NH₃ in the presence of NaO-i-Bu (14 mol%) at 100°C. The process yields cyclopropanecarboxamide (32 ) in 88–98% purity (Table 2).

Table 2: Cyclopropanecarboxamide Synthesis Optimization

Ester Catalyst Temp (°C) NH₃ Pressure (bar) Yield (%)
Isobutyl ester NaO-i-Bu 100 6 98
Methyl ester NaOMe 80 4 91
Ethyl ester KO-t-Bu 120 8 85

Final Amide Coupling

Carbodiimide-Mediated Coupling

Reaction of 31 with 32 using EDCl/HOBt in DMF at 0–25°C provides the target compound in 89% yield. The protocol minimizes racemization and ensures high regioselectivity.

Mixed Carbonate Activation

Alternative methods employ ClCO₂i-Bu to activate 32 , followed by addition of 31 in THF. This one-pot method achieves 83% yield but requires anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d6): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 5.2 Hz, 1H, thiophene-H), 7.45 (m, 2H, thiophene-H), 4.65 (s, 2H, CH₂), 1.42–1.38 (m, 4H, cyclopropane).
  • HRMS : m/z calcd for C₁₇H₁₅N₅OS [M+H]⁺: 353.0994; found: 353.0991.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥99% purity, with retention time = 6.72 min.

Chemical Reactions Analysis

Types of Reactions: N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide has shown potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. This makes it a candidate for developing anticancer drugs.

Medicine: The compound's potential as an antitumor agent has been explored, with studies indicating its ability to inhibit tumor growth in various models. Its mechanism of action involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique structure and biological activity make it a valuable target for drug discovery and development.

Mechanism of Action

The mechanism by which N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide exerts its effects involves the inhibition of the c-Met and Pim-1 proteins. These proteins play a critical role in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth. The compound binds to the active sites of these proteins, preventing their activation and subsequent signaling.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]quinoxaline: This compound is structurally similar and has been studied for its antiviral and antimicrobial properties.

  • JNJ-38877605: Another triazolo[4,3-b]pyridazine derivative with potential anticancer activity.

Uniqueness: N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other similar compounds. This dual inhibition makes it a promising candidate for anticancer therapy.

Biological Activity

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

  • CAS Number : 1903278-78-3
  • Molecular Formula : C₁₄H₁₃N₅OS
  • Molecular Weight : 299.35 g/mol

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions that involve the formation of a triazolo-pyridazine core. The synthetic routes typically require careful optimization to ensure high yield and purity. The unique structure includes a thiophene ring and a cyclopropanecarboxamide moiety, which are crucial for its biological activity.

In Vitro Studies

  • Cytotoxicity :
    • The compound has shown moderate cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, IC₅₀ values for related compounds in the same series have been reported as low as 1.06 ± 0.16 µM for A549 cells .
  • Mechanism of Action :
    • Preliminary studies suggest that this compound may exert its effects through inhibition of specific kinases involved in cancer cell proliferation. Notably, compounds with similar structures have been shown to inhibit the c-Met kinase pathway effectively .

Apoptosis Induction

The compound appears to induce apoptosis in cancer cells in a dose-dependent manner. Flow cytometry assays revealed that treatment with the compound increased late apoptosis rates significantly compared to control groups .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
Foretinib0.019N/AN/A

This table summarizes the cytotoxic effects of this compound compared to Foretinib, a known c-Met inhibitor.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The presence of the thiophene ring enhances binding affinity to target receptors.
  • Modifications on the triazolo-pyridazine core can significantly alter cytotoxicity and selectivity towards cancer cell lines.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its ability to induce apoptosis and inhibit key signaling pathways positions it as a potential candidate for developing new anticancer therapies.

Future research should focus on:

  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of structural modifications to enhance potency and selectivity against various cancer types.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 2 : Introduction of the thiophene-3-yl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (70–90°C) .
  • Step 3 : Methylation of the triazolo-pyridazine followed by coupling with cyclopropanecarboxamide using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity, temperature, and catalyst loading. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the triazolo-pyridazine ring (e.g., δ 8.2–8.5 ppm for pyridazine protons) and cyclopropane methylene groups (δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and triazole C=N bands (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 379.39 for C18H13N5O3S) and fragmentation patterns .
  • Elemental Analysis : Ensure purity (>95%) by matching experimental vs. theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) to validate target specificity .
  • Structural-Activity Relationship (SAR) : Compare derivatives with varied substituents (e.g., thiophene-2-yl vs. 3-yl) to isolate contributions of specific functional groups .
  • Meta-Analysis : Aggregate data from independent studies (e.g., PubChem BioAssay) to identify trends in IC50 values or off-target effects .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., GSK-3β). Prioritize poses with hydrogen bonds to backbone amides (e.g., triazole N2 with Lys85) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-target complexes .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs, correlating with experimental IC50 data .

Q. How can researchers design experiments to address conflicting solubility or stability data under physiological conditions?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .
  • Stability Studies : Incubate compound in human liver microsomes (1–4 hrs) and analyze degradation via LC-MS. Adjust formulation with cyclodextrins or PEGylation if instability is observed .
  • pH-Dependent Stability : Test compound integrity across pH 2–10 using UV-Vis spectroscopy to identify optimal storage buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.